molecular formula C17H17N3O4S B3302991 3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 919659-24-8

3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B3302991
CAS No.: 919659-24-8
M. Wt: 359.4 g/mol
InChI Key: PYGPBHGTJTTXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl group and a pyridin-3-ylmethylamine moiety.

Properties

IUPAC Name

3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-12-11-25(23,24)20(17(12)22)15-6-2-5-14(8-15)16(21)19-10-13-4-3-7-18-9-13/h2-9,12H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGPBHGTJTTXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features of the Target Compound

  • Benzamide backbone : Facilitates hydrogen bonding and π-π stacking.
  • Isothiazolidin dioxide ring : Introduces sulfone and ketone groups, enhancing polarity and metabolic stability.

Comparison with Thiazole- and Triazole-Substituted Benzamides ()

Compounds such as 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500) and 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea (similarity score: 0.487) share the benzamide core but differ in heterocyclic substituents:

  • Sulfonyl or sulfanyl linkages : These moieties improve binding to sulfur-dependent enzymes but may increase metabolic liability compared to the target’s sulfone group .

Comparison with Benzo[b][1,4]oxazin Derivatives ()

Compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one feature fused oxazin rings and pyrimidine substituents. Key differences include:

  • Oxazin vs. isothiazolidin dioxide : The oxazin ring lacks sulfone groups, reducing polarity and possibly bioavailability.
  • Synthesis : The target compound’s synthesis likely involves sulfonylation and cyclization steps, whereas benzo[b][1,4]oxazin derivatives are synthesized via oxadiazole coupling under mild conditions (e.g., Cs₂CO₃/DMF) .

Comparison with Pyridazine/Isoxazole-Substituted Ethyl Benzoates ()

Derivatives such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) and ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) differ in:

  • Ester vs. amide linkage : Esters are prone to hydrolysis, whereas the benzamide group in the target compound offers better stability.
  • Pyridazine/isoxazole substituents : These heterocycles may target different receptors (e.g., GABA or COX enzymes) compared to the pyridinylmethyl group .

Comparison with Enantioselective Benzamides ()

N-((2S,3R)-3-hydroxy-4-methyl-1-oxo-1-(phenylamino)pentan-2-yl)-N-methylbenzamide (15) highlights the role of stereochemistry:

  • Chiral centers : The (2S,3R) configuration in Compound 15 enables enantioselective interactions, whereas the target compound’s planar isothiazolidin ring may limit stereochemical complexity.
  • Hydroxy and methyl groups : These substituents enhance hydrophilicity but reduce the rigidity of the pentan chain compared to the isothiazolidin ring .

Comparison with Fluorinated Chromenyl Derivatives ()

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) features:

  • Fluorine atoms : Improve metabolic stability and membrane permeability.
  • Chromen-4-one and pyrazolopyrimidine systems : These fused rings likely target kinases or DNA repair enzymes, diverging from the target compound’s putative mechanism .

Tabulated Comparison of Key Compounds

Compound Class/Name Core Structure Key Substituents Notable Features Reference
Target Compound Benzamide Isothiazolidin dioxide, pyridinylmethyl High polarity, metabolic stability
Thiazole/Triazole Benzamides (AB4, AB5) Benzamide Thiazole, triazole, sulfanyl/sulfonyl Antimicrobial/kinase inhibition potential
Benzo[b][1,4]oxazin Derivatives Benzoxazin Pyrimidine, phenyl-oxadiazole Mild synthesis conditions
Ethyl Benzoates (I-6230, I-6473) Ethyl benzoate Pyridazine, isoxazole Ester linkage, receptor diversity
Enantioselective Benzamide (15) Benzamide Hydroxy-pentan chain, chiral centers Stereoselective activity
Fluorinated Chromenyl Derivative Benzamide Fluorine, chromen-4-one, pyrazolopyrimidine Kinase/DNA targeting

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.